molecular formula C6H16N2O2 B14160434 Di(propan-2-yl)azanide;nitrosooxidanium CAS No. 3129-93-9

Di(propan-2-yl)azanide;nitrosooxidanium

Katalognummer: B14160434
CAS-Nummer: 3129-93-9
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: SZUDODPIJJNRQR-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(propan-2-yl)azanide;nitrosooxidanium is a chemical compound with the molecular formula C6H14N.HNO2. . This compound is characterized by its unique structure, which includes a nitroso group and an azanide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di(propan-2-yl)azanide;nitrosooxidanium typically involves the reaction of diisopropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)_2CHNH}_2 + \text{HNO}_2 \rightarrow \text{(CH}_3\text{)_2CHNHNO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Di(propan-2-yl)azanide;nitrosooxidanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: It can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Di(propan-2-yl)azanide;nitrosooxidanium has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Di(propan-2-yl)azanide;nitrosooxidanium involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The azanide group can interact with nucleophiles, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diisopropylamine: A precursor in the synthesis of Di(propan-2-yl)azanide;nitrosooxidanium.

    Nitrous Acid: Another precursor used in the synthesis.

    Diisopropylammonium Tetrazolide: A compound with similar structural features and reactivity.

Uniqueness

This compound is unique due to its combination of a nitroso group and an azanide group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3129-93-9

Molekularformel

C6H16N2O2

Molekulargewicht

148.20 g/mol

IUPAC-Name

di(propan-2-yl)azanide;nitrosooxidanium

InChI

InChI=1S/C6H14N.HNO2/c1-5(2)7-6(3)4;2-1-3/h5-6H,1-4H3;(H,2,3)/q-1;/p+1

InChI-Schlüssel

SZUDODPIJJNRQR-UHFFFAOYSA-O

Kanonische SMILES

CC(C)[N-]C(C)C.N(=O)[OH2+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.